

Zevaquenabant (INV-101): A Technical Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	(Rac)-Zevaquenabant				
Cat. No.:	B15609889	Get Quote			

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zevaquenabant, also known as INV-101 or (S)-MRI-1867, is a third-generation, peripherally selective small molecule that functions as a dual inverse agonist of the cannabinoid 1 receptor (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Its design specifically restricts its activity to peripheral tissues, thereby avoiding the centrally-mediated neuropsychiatric side effects that led to the withdrawal of first-generation CB1R antagonists.[3] Preclinical evidence has demonstrated its therapeutic potential across a range of fibrotic and metabolic disorders, including liver and skin fibrosis, chronic kidney disease, and dyslipidemia. [2][3] This document provides an in-depth technical overview of the pharmacology and toxicology of zevaquenabant based on currently available data.

Pharmacology Mechanism of Action

Zevaquenabant exerts its pharmacological effects through two distinct and complementary mechanisms:

Cannabinoid 1 Receptor (CB1R) Inverse Agonism: Zevaquenabant is a high-affinity inverse
agonist at the CB1 receptor.[2] In various pathophysiological states, such as obesity and
fibrosis, the endocannabinoid system is overactive. By binding to peripheral CB1 receptors,
zevaquenabant not only blocks the binding of endogenous cannabinoids (antagonism) but



also reduces the receptor's basal signaling activity (inverse agonism). This action mitigates the downstream effects of CB1R activation, which include promoting inflammation, fibrosis, and metabolic dysregulation.[1][3]

Inducible Nitric Oxide Synthase (iNOS) Inhibition: Zevaquenabant also inhibits the iNOS enzyme.[2] During inflammation and tissue injury, iNOS is upregulated and produces large amounts of nitric oxide (NO), which can contribute to oxidative stress, cellular damage, and the progression of fibrosis. By inhibiting iNOS, zevaquenabant reduces this source of oxidative stress, providing an additional anti-fibrotic and anti-inflammatory effect that complements its CB1R-mediated actions.[1][3]

The dual-target nature of zevaquenabant is a key feature, as preclinical studies suggest this hybrid activity results in greater anti-fibrotic efficacy than targeting either CB1R or iNOS alone.

[1]

Pharmacodynamics

In Vitro Activity

The following table summarizes the in vitro binding affinity and functional activity of zevaquenabant and its racemate.

Compound	Target	Assay Type	Value	Unit
(Rac)-MRI-1867	Human CB1R	Radioligand Binding (Ki)	5.7	nM

Table 1: In Vitro Pharmacological Activity of Zevaguenabant (Data sourced from[1])

In Vivo Pharmacodynamics

Preclinical studies in various mouse models have demonstrated the therapeutic effects of zevaquenabant. A common oral dose used to elicit these effects is 3 mg/kg daily.[1]

 Chronic Kidney Disease (CKD): In a mouse model of obesity-induced CKD, zevaquenabant (3 mg/kg, p.o.) ameliorated morphological and functional kidney damage by reducing renal inflammation, fibrosis, and oxidative stress.[1]



- Dyslipidemia: In diet-induced obese (DIO) mice, zevaquenabant reduced hepatic steatosis, lowered the secretion rate of VLDL, and decreased circulating levels of PCSK9, while simultaneously upregulating hepatic LDLR expression.[4]
- Fibrosis: Zevaquenabant has shown anti-fibrotic activity in preclinical models of liver, skin, and pulmonary fibrosis.[2][5]

Pharmacokinetics

Zevaquenabant is characterized as an orally bioavailable and peripherally restricted agent.[1] The peripheral restriction is a critical feature, designed to minimize brain exposure and avoid CNS side effects. This is achieved through chemical modifications that limit its ability to cross the blood-brain barrier.

Parameter	Species	Dose	Value	Unit
NOAEL (3-month study)	Mouse	Oral (gavage)	30	mg/kg/day
Cmax at NOAEL	Mouse	30 mg/kg/day	~60	μg/mL
AUC at NOAEL	Mouse	30 mg/kg/day	~440	μg·hr/mL
NOAEL (6-month study)	Rat	Oral (gavage)	12	mg/kg/day
Cmax at NOAEL (Week 26)	Rat (Male)	12 mg/kg/day	9.3	μg/mL
AUC0-t at NOAEL (Week 26)	Rat (Male)	12 mg/kg/day	113.9	μg·h/mL
Cmax at NOAEL (Week 26)	Rat (Female)	12 mg/kg/day	17.6	μg/mL
AUC0-t at NOAEL (Week 26)	Rat (Female)	12 mg/kg/day	213.7	μg·h/mL



Table 2: Summary of Pharmacokinetic and Toxicological Data from Repeat-Dose Studies of a Closely Related Compound ("CBM") (Data sourced from[4])

Toxicology

The toxicological profile of zevaquenabant is primarily defined by its peripheral selectivity. A comprehensive toxicology package for a closely related compound, referred to as "CBM" in an FDA review document, included repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity studies.[4]

Repeat-Dose Toxicity

In a 3-month oral toxicity study in mice, mortality and CNS clinical signs (tremors, ataxia, hypoactivity) were observed at doses of 60 mg/kg/day and higher. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 30 mg/kg/day.[4] In a 6-month study in rats, the NOAEL was 12 mg/kg/day.[4]

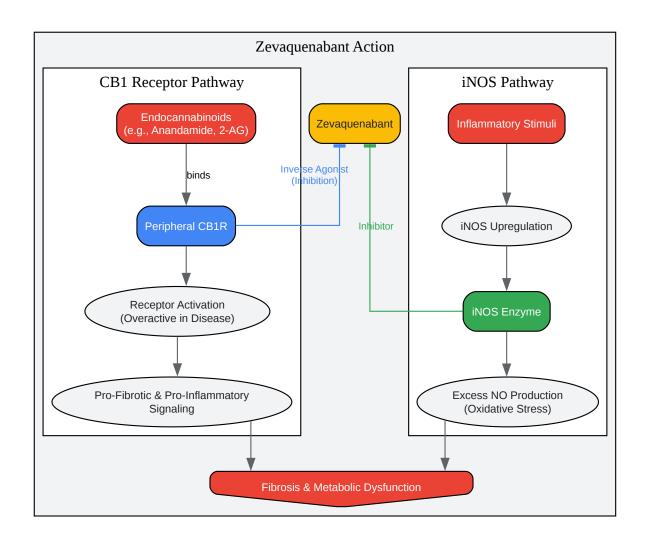
Safety Pharmacology

The primary safety concern with centrally-acting CB1R antagonists is neuropsychiatric adverse events. The peripheral restriction of zevaquenabant is the key strategy to mitigate this risk. In a 14-day monkey study with a related compound, CNS-related clinical signs, including convulsions, were observed at high doses (≥40-60 mg/kg), defining the dose-limiting toxicity.[4]

Experimental Protocols & Visualizations Signaling Pathway

The diagram below illustrates the dual mechanism of action of zevaquenabant, targeting both the CB1 receptor and the iNOS enzyme to produce anti-fibrotic and metabolic benefits.





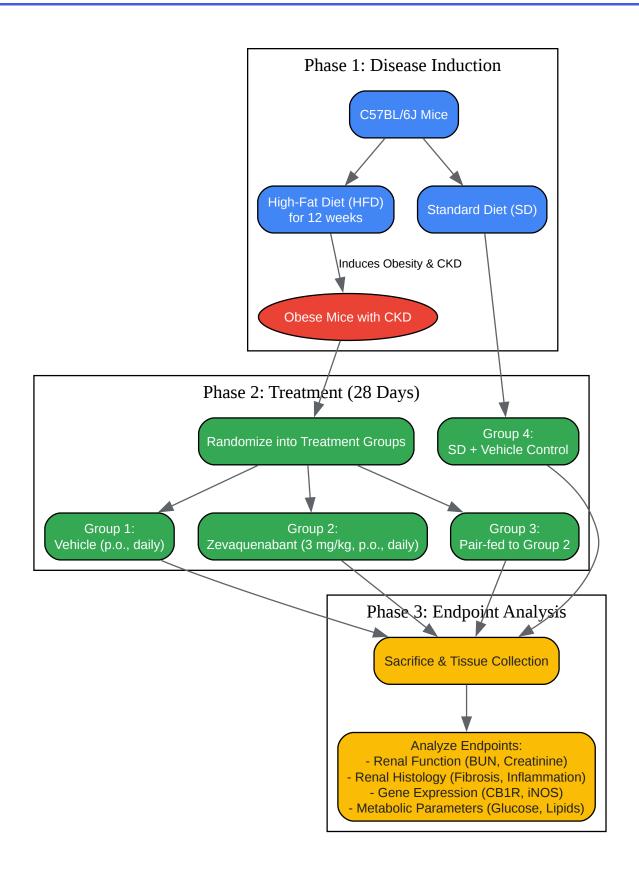
Click to download full resolution via product page

Diagram 1: Zevaquenabant Dual Mechanism of Action.

In Vivo Efficacy Study Workflow

The following workflow outlines a typical preclinical study to evaluate the efficacy of zevaquenabant in a diet-induced obesity (DIO) mouse model with associated kidney disease, based on the protocol described by Udi S, et al.[1]





Click to download full resolution via product page

Diagram 2: Workflow for a Preclinical Efficacy Study.



Detailed Experimental Protocol: Obesity-Induced CKD Model

This protocol is a synthesized summary based on the methodology reported by Udi S, et al. in British Journal of Pharmacology (2020).[1]

- Animal Model and Diet:
 - Male C57BL/6J mice are used.
 - At 8 weeks of age, mice are fed either a standard diet (SD) or a high-fat diet (HFD, 60% kcal from fat) for 12 weeks to induce obesity and features of chronic kidney disease.
- Drug Formulation and Administration:
 - Zevaquenabant ((S)-MRI-1867) is formulated in a vehicle of 5% DMSO, 5% Tween 80, and 90% saline.
 - Following the 12-week diet induction period, obese mice are randomized into treatment groups.
 - Treatment is administered daily via oral gavage (p.o.) for 28 days at a dose of 3 mg·kg⁻¹. Control groups include HFD-fed mice receiving vehicle, pair-fed mice receiving vehicle but given the same amount of food as the zevaquenabant group, and SD-fed mice receiving vehicle.
- Endpoint Collection and Analysis:
 - Metabolic Monitoring: Body weight and food intake are monitored regularly throughout the study.
 - Renal Function: At the study's conclusion, blood is collected to measure blood urea nitrogen (BUN) and creatinine levels. Urine is collected to assess albumin-to-creatinine ratio.
 - Histopathology: Kidneys are harvested, fixed in 4% formalin, and embedded in paraffin.
 Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius



Red for collagen deposition (fibrosis).

- Immunohistochemistry: Kidney sections are stained for markers of inflammation (e.g., F4/80 for macrophages) and fibrosis.
- Gene Expression: RNA is extracted from kidney tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes related to fibrosis (e.g., Col1a1, Tgfb1), inflammation (e.g., Tnf, Il6), CB1R (Cnr1), and iNOS (Nos2).
- Statistical Analysis: Data are typically analyzed using one-way ANOVA followed by a posthoc test for multiple comparisons. A p-value of <0.05 is considered statistically significant.

Conclusion

Zevaquenabant is a promising, peripherally selective, dual-target therapeutic candidate with a well-defined pharmacological mechanism. Its ability to simultaneously inhibit peripheral CB1 receptors and iNOS offers a potentially potent approach to treating complex diseases involving both metabolic dysregulation and fibrosis. The pharmacokinetic profile is designed for oral bioavailability while restricting brain penetration, which is supported by the preclinical toxicology data showing a clear separation between efficacious doses and those causing dose-limiting CNS effects. Further clinical development will be necessary to fully characterize its safety and efficacy profile in human populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Dual inhibition of cannabinoid CB1 receptor and inducible NOS attenuates obesityinduced chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MRI-1867 (PD124789, GZPQTZIUWCQXCF-UHFFFAOYSA-N) [probes-drugs.org]
- 3. The therapeutic potential of second and third generation CB1R antagonists PMC [pmc.ncbi.nlm.nih.gov]



- 4. Simultaneous Inhibition of Peripheral CB1R and iNOS Mitigates Obesity-Related Dyslipidemia Through Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- To cite this document: BenchChem. [Zevaquenabant (INV-101): A Technical Pharmacology and Toxicology Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609889#zevaquenabant-pharmacology-and-toxicology-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com